6-(1h-Tetrazol-5-yl)quinoline
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Overview
Description
6-(1h-Tetrazol-5-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and tetrazole. Quinoline is a nitrogen-containing aromatic compound, while tetrazole is a five-membered ring containing four nitrogen atoms. This unique combination imparts interesting chemical and biological properties to this compound, making it a subject of significant interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1h-Tetrazol-5-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with sodium azide and triethyl orthoformate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(1h-Tetrazol-5-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the tetrazole ring .
Scientific Research Applications
6-(1h-Tetrazol-5-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly for its bioisosteric properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(1h-Tetrazol-5-yl)quinoline involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]quinoline: Another compound combining tetrazole and quinoline structures, known for its anti-inflammatory properties.
2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine: A nitrogen-rich compound with high energetic material properties
Uniqueness
6-(1h-Tetrazol-5-yl)quinoline is unique due to its specific combination of quinoline and tetrazole, which imparts a distinct set of chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C10H7N5 |
---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
6-(2H-tetrazol-5-yl)quinoline |
InChI |
InChI=1S/C10H7N5/c1-2-7-6-8(10-12-14-15-13-10)3-4-9(7)11-5-1/h1-6H,(H,12,13,14,15) |
InChI Key |
QYCRJBHJHMRIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=NNN=N3)N=C1 |
Origin of Product |
United States |
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